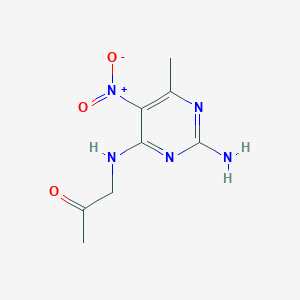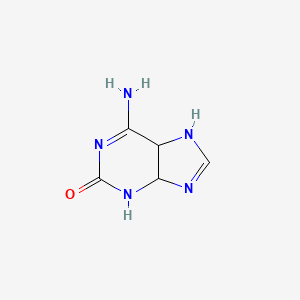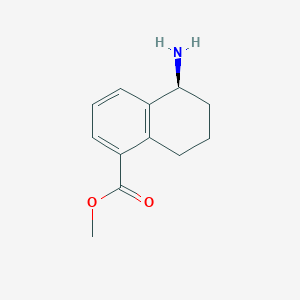
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is a complex organic compound that belongs to the class of aminopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps:
Ring Closure: The initial step involves the cyclization of acyclic precursors to form the pyrimidine ring.
Aromatization: This step ensures the stability of the pyrimidine ring structure.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methyl group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various aminopyrimidine derivatives .
Scientific Research Applications
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-5-nitropyrimidin-4-ol: Shares a similar pyrimidine ring structure but differs in the functional groups attached.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with aminopyrimidines.
Uniqueness
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11N5O3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-[(2-amino-6-methyl-5-nitropyrimidin-4-yl)amino]propan-2-one |
InChI |
InChI=1S/C8H11N5O3/c1-4(14)3-10-7-6(13(15)16)5(2)11-8(9)12-7/h3H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
RELZXZQQDHHWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NCC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)












![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
